cis-3-Amino-N-methylcyclohexanecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of cis-3-amino-N-methylcyclohexanecarboxamide involves the preparation of β-enaminoketones derived from 1,3-cyclohexanediones, and their subsequent reduction by sodium in THF-isopropyl alcohol . This process affords cis-3-aminocyclohexanols .Molecular Structure Analysis
The molecular structure of cis-3-amino-N-methylcyclohexanecarboxamide is characterized by its molecular formula C8H16N2O. The structure is cyclic, which contributes to its unique properties.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cis-3-amino-N-methylcyclohexanecarboxamide include the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with either benzylamine or (S)-α-methylbenzylamine in toluene at reflux . This leads to the formation of β-enaminoketones 1 and 2 in 85 and 87% yield, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of cis-3-amino-N-methylcyclohexanecarboxamide are characterized by its molecular formula C8H16N2O and a molecular weight of 156.23 g/mol.Scientific Research Applications
1. Stereochemical Studies and Saturated Heterocycles
Research by Bernáth et al. (1985) in "Tetrahedron" discusses the preparation and conformational study of partially saturated 3,1-benzoxazines and related compounds, including cis- and trans-2-amino-4-cyclohexene-1-carboxylic acids. This study contributes to understanding the stereochemistry of saturated heterocycles, which is crucial in drug design and synthesis (Bernáth et al., 1985).
2. Latent Activity Against Experimental Solid Tumor
Johnston et al. (1984) reported in "Journal of Medicinal Chemistry" on a derivative of cis-4-aminocyclohexanecarboxylic acid, demonstrating significant cure rates of murine Lewis lung carcinoma. This highlights the potential of cis-3-Amino-N-methylcyclohexanecarboxamide and its derivatives in cancer research (Johnston et al., 1984).
3. Coordination Networks in Chemistry
A study by Pickering et al. (2004) in "Inorganic Chemistry" examined the use of rigid aliphatic N-donor ligands, including derivatives of cis-3-Amino-N-methylcyclohexanecarboxamide, to form diverse coordination networks. This has implications for the development of new materials and molecular architectures (Pickering et al., 2004).
Safety And Hazards
The safety data sheet for a similar compound, cis-3-(Boc-amino)cyclohexanecarboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(1R,3S)-3-amino-N-methylcyclohexane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-8(11)6-3-2-4-7(9)5-6/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKSSOUCHOYHIQ-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCC(C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CCC[C@@H](C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Amino-N-methylcyclohexanecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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